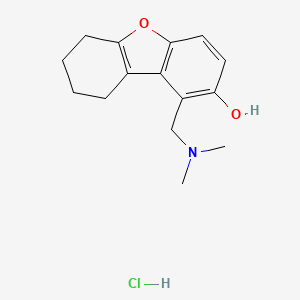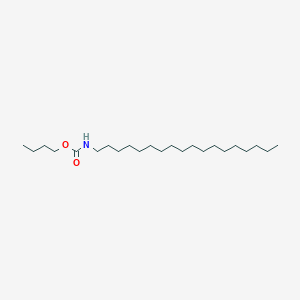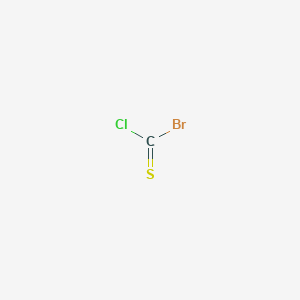![molecular formula C24H17NO3 B14664025 1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one CAS No. 40576-49-6](/img/structure/B14664025.png)
1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is a complex organic compound characterized by its unique spiro structure, which involves a fusion of an indole and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with 2,6-diphenyl-4H-pyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of 1-oxo-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one.
Reduction: Formation of 1-hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole and pyran rings can participate in π-π stacking interactions, which are crucial in binding to proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one: A reduced form of the original compound.
2’,6’-Diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
1-Methoxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
40576-49-6 |
|---|---|
Formule moléculaire |
C24H17NO3 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3-one |
InChI |
InChI=1S/C24H17NO3/c26-23-19-13-7-8-14-20(19)25(27)24(23)15-21(17-9-3-1-4-10-17)28-22(16-24)18-11-5-2-6-12-18/h1-16,27H |
Clé InChI |
PXGXLJFCFPNPKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3(C=C(O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5N3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



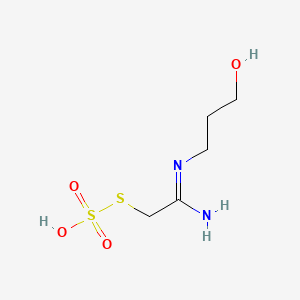
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
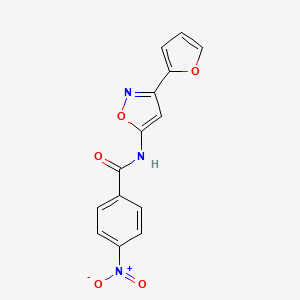
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
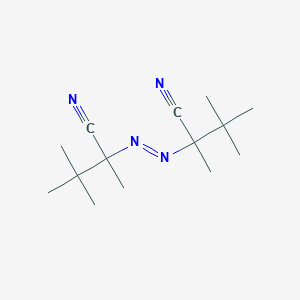
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
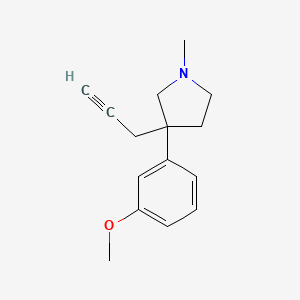
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)

